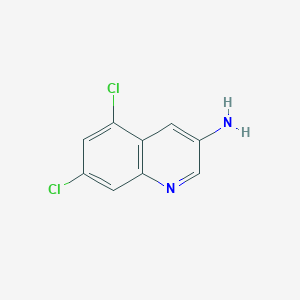

5,7-Dichloroquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

5,7-dichloroquinolin-3-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2 |

InChI Key |

UFFVDHLRXZYHPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N=CC(=C2)N)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dichloroquinolin 3 Amine and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The journey towards 5,7-dichloroquinolin-3-amine often begins with the synthesis of a quinoline (B57606) precursor, which is subsequently halogenated. A common approach involves the cyclization of appropriately substituted anilines with dicarbonyl compounds or their equivalents. For instance, the Conrad-Limpach-Knorr synthesis or the Skraup-Doebner-Von Miller reaction can be employed to construct the quinoline ring system. nih.govchemicalbook.comorgsyn.org

Once the quinoline core is established, halogenation is a crucial step to introduce the chloro-substituents at the desired positions. The reactivity of the quinoline ring towards electrophilic substitution dictates the conditions required for chlorination. For the synthesis of dichloroquinolines, reagents like phosphorus oxychloride (POCl3) are frequently used. nih.govchemicalbook.comorgsyn.org For example, 7-chloro-4-hydroxyquinoline (B73993) can be treated with phosphorus oxychloride to yield 4,7-dichloroquinoline (B193633). chemicalbook.comorgsyn.org The synthesis of 2,4-dichloro-N,N-dimethylquinolin-7-amine has been achieved by a two-step process involving cyclocondensation followed by chlorination with neat phosphorus oxychloride. nih.gov

Similarly, the synthesis of 5,7-dichloroquinolin-8-amine (B2939140) can be achieved through the chlorination of 8-hydroxyquinoline (B1678124) using chlorine gas in a suitable solvent like chloroform, often with iodine as a catalyst to improve the reaction yield. evitachem.com

Amination Approaches for Quinoline Ring Systems

The introduction of an amino group onto the quinoline ring is a key transformation in the synthesis of the target compound and its derivatives. This can be achieved through several methods, including nucleophilic substitution and catalytic amination.

Nucleophilic Substitution Reactions for Amine Introduction

Nucleophilic aromatic substitution (SNAE or SNAr) is a classical method for introducing an amino group onto a halo-substituted quinoline ring. mdpi.comtandfonline.com This typically involves the reaction of a dichloroquinoline with an amine source. The position of the incoming amino group is often directed by the relative reactivity of the halogen atoms on the quinoline ring. For instance, in 4,7-dichloroquinoline, the chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 7-position. tandfonline.commdpi.com

The reaction of 4,7-dichloroquinoline with various amines, such as o-phenylenediamine, thiosemicarbazide, and 3-amino-1,2,4-triazole, has been utilized to synthesize a range of N-substituted 7-chloroquinolin-4-amines. tandfonline.com Similarly, reacting 4,7-dichloroquinoline with aminomethyl dibemethins leads to the formation of "dibemethinoquines". uct.ac.za The Chichibabin amination, which uses potassium amide in liquid ammonia, is another method for introducing an amino group, with the position of amination being temperature-dependent. researchgate.net

An alternative to direct amination is the Staudinger reaction, where an azidoquinoline, formed from a haloquinoline, is reduced to the corresponding aminoquinoline. mdpi.org For example, 2,4-dihalo-8-methylquinolines can be converted to 4-azido-2-halo-8-methylquinolines, which are then hydrolyzed to 4-amino-2-halo-8-methylquinolines. mdpi.org

Vicarious nucleophilic substitution (VNS) of hydrogen offers another route for amination, particularly for nitroquinolines. mdpi.comwiley.comcdnsciencepub.com In this method, a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to a nitro group, leading to the substitution of hydrogen with the nucleophile. For example, 3-, 5-, 6-, and 7-nitroquinolines can be aminated using 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a base. wiley.com

Catalytic Amination Processes

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds. mdpi.comnih.gov This approach is often more efficient and provides better yields compared to traditional nucleophilic substitution methods, especially for less reactive haloquinolines. mdpi.com

The success of Pd-catalyzed amination is highly dependent on the position of the halogen atom in the quinoline ring, the choice of palladium catalyst, the ligand, and the base. mdpi.com Commonly used catalysts include Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)) in combination with phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) or DavePhos (2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl). mdpi.comresearchgate.net Sodium tert-butoxide is a frequently employed base. mdpi.comresearchgate.net

Studies on the Pd-catalyzed amination of various dichloroquinolines have shown that the reactivity of the chlorine atoms influences the selectivity of the reaction. For instance, in 2,8-dichloroquinoline (B1298113), the chlorine at the 2-position is more reactive, leading to monoamination at this site. mdpi.com Similarly, 4,7-dichloroquinoline and 4,8-dichloroquinoline (B1582372) undergo selective monoamination at the more reactive 4-position. mdpi.com The choice of ligand can also influence the outcome, with DavePhos sometimes being more effective than BINAP, particularly for sterically hindered amines or for achieving diamination. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines

| Dichloroquinoline | Amine | Catalyst/Ligand | Product | Yield (%) | Reference |

| 2,8-Dichloroquinoline | Amine 1a | Pd(dba)2/BINAP | Monoamination product 2a | 64 | mdpi.com |

| 4,8-Dichloroquinoline | Amine 1a | Pd(dba)2/BINAP | Monoamination product 5a | 77 | mdpi.com |

| 4,7-Dichloroquinoline | Amine 1d | Pd(dba)2/BINAP | Monoamination product 7d | 77 | researchgate.net |

| 4,7-Dichloroquinoline | Amine 1b | Pd(dba)2/BINAP | Monoamination product 7b | 61-79 | researchgate.net |

Derivatization Strategies for Functional Group Incorporation

General Derivatization Pathways

Once this compound or a related aminoquinoline is synthesized, it can serve as a versatile intermediate for the creation of a diverse library of derivatives. The amino group provides a reactive handle for a variety of chemical transformations.

One common derivatization strategy involves N-alkylation or N-arylation of the amino group. For instance, N-substituted mefloquine (B1676156) derivatives have been prepared by reacting mefloquine with alkyl bromides. nih.gov Another approach is the formation of amides or sulfonamides. For example, 4,7-dichloroquinoline can be reacted with sulfonamides to produce sulfonamide-tethered quinolines. future-science.com

The amino group can also participate in condensation reactions to form Schiff bases or be involved in the synthesis of heterocyclic rings. The reaction of N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine with carbonyl compounds leads to the formation of new heterocyclic systems. tandfonline.com Furthermore, the amino group can be converted into a benzotriazolide, which can then react with various amines to form urea (B33335) derivatives. srce.hr

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, has also been employed to synthesize triazole-containing quinoline derivatives. future-science.com This involves reacting an azido-functionalized quinoline with an alkyne-containing molecule.

Finally, the remaining chloro-substituents on the quinoline ring can also be targets for further functionalization, such as through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, allowing for the introduction of aryl or heteroaryl groups. nih.gov

Hybrid Compound Synthesis via Coupling Reactions

Coupling reactions are a cornerstone in the synthesis of complex molecular architectures, and they have been effectively utilized to create hybrid compounds based on the quinoline scaffold. These reactions allow for the covalent linking of the this compound core with other molecular moieties, potentially leading to novel compounds with unique properties.

One of the most prominent methods for forming new carbon-nitrogen bonds is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction would be a powerful tool for derivatizing this compound. For example, the amino group of this compound could react with various aryl halides or triflates to produce a library of N-aryl derivatives. Research on related quinolinequinones has demonstrated excellent yields for the amination of chloro- and bromo-substituted positions on the quinoline ring. cardiff.ac.uk

Another important set of coupling reactions are the Suzuki and Stille couplings, which form new carbon-carbon bonds. These reactions could be employed if the this compound were further functionalized to include a leaving group (like a bromine or iodine atom) at another position on the quinoline ring. This would allow for the introduction of a wide range of substituents, including alkyl, vinyl, and aryl groups.

The synthesis of hybrid molecules often involves a multi-step approach. For instance, a derivative of 4,7-dichloroquinoline was synthesized in a three-step procedure involving an N-oxidation reaction, a C2-amidation reaction, and a C4 SNAr reaction to produce N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. semanticscholar.org A similar strategic approach could be envisioned for the elaboration of this compound.

The following table summarizes representative coupling reactions used in the synthesis of quinoline derivatives, which could be adapted for this compound.

| Coupling Reaction | Catalyst/Reagents | Type of Bond Formed | Potential Application for this compound |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | C-N | Arylation of the 3-amino group |

| Suzuki Coupling | Palladium catalyst, base | C-C | Introduction of aryl or vinyl groups at other positions (if halogenated) |

| Stille Coupling | Palladium catalyst | C-C | Introduction of a variety of organic groups at other positions (if halogenated) |

| Ullmann Condensation | Copper catalyst, base | C-N, C-O, C-S | Arylation of the 3-amino group |

Click Chemistry Approaches

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a highly efficient and versatile method for synthesizing complex molecules, including hybrid quinoline derivatives. rsc.org This reaction forms a stable 1,2,3-triazole ring, which acts as a linker between two different molecular fragments.

To utilize this methodology, the this compound would first need to be converted into either an azide (B81097) or an alkyne derivative. For example, the amino group could be transformed into an azide through diazotization followed by treatment with sodium azide. Alternatively, an alkyne-containing side chain could be introduced by reacting the amine with a suitable alkyne-functionalized electrophile.

Once the functionalized 5,7-dichloroquinoline (B1370276) derivative is obtained, it can be "clicked" with a complementary alkyne or azide partner. This approach has been successfully used to synthesize a variety of 7-chloroquinoline-based compounds with a triazole linker. rsc.orgchemicalbook.com For example, 4-azido-7-chloroquinoline has been reacted with various terminal alkynes in the presence of a copper(I) catalyst to produce a library of quinolinotriazole hybrids. rsc.org

The following table outlines a general scheme for the application of click chemistry in the synthesis of this compound derivatives.

| Reaction Step | Description | Key Reagents |

| Functionalization | Conversion of the 3-amino group to an azide or introduction of an alkyne moiety. | For azide: NaNO₂, HCl, then NaN₃. For alkyne: Alkyne-containing acyl chloride or alkyl halide. |

| CuAAC Reaction | Cycloaddition of the functionalized quinoline with a complementary alkyne or azide. | Copper(I) catalyst (e.g., CuSO₄/sodium ascorbate), solvent (e.g., t-BuOH/H₂O). |

The use of ultrasound irradiation in conjunction with click chemistry has been shown to accelerate reaction times and improve yields, aligning with the principles of green chemistry. semanticscholar.orgevitachem.comresearchgate.net

Green Chemistry Principles in Quinoline Derivative Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. nih.gov Key strategies include the use of less hazardous solvents, alternative energy sources, and catalytic methods to improve atom economy.

One notable green approach is the use of ultrasound irradiation in chemical synthesis. semanticscholar.orgevitachem.comresearchgate.net As mentioned, this technique has been successfully applied to the click synthesis of 7-chloroquinoline (B30040) derivatives, leading to shorter reaction times and higher yields compared to conventional heating. evitachem.comresearchgate.net This method reduces energy consumption and can often be performed in more environmentally benign solvents like ethanol. evitachem.comresearchgate.net

Another green strategy is the development of one-pot syntheses, which reduce the need for purification of intermediates, thereby saving solvents and energy. A one-pot method for the synthesis of amodiaquine, a related 4-aminoquinoline (B48711), has been developed using acetic acid as a solvent and avoiding the isolation of intermediates. acs.org

The choice of solvent is a critical aspect of green chemistry. The use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds is gaining traction. orgsyn.org These solvents are often biodegradable and have low toxicity. While not specifically reported for this compound, the successful use of DESs in other amine syntheses suggests their potential applicability. orgsyn.org

Furthermore, the use of water as a solvent, where possible, is a key goal of green chemistry. The development of water-soluble catalysts and reaction conditions that are compatible with aqueous media are active areas of research.

The following table summarizes some green chemistry approaches applicable to the synthesis of quinoline derivatives.

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Alternative Energy Sources | Ultrasound irradiation to accelerate reactions and improve yields. semanticscholar.orgevitachem.comresearchgate.net |

| Safer Solvents | Use of ethanol, water, or deep eutectic solvents instead of hazardous organic solvents. acs.orgevitachem.comresearchgate.netorgsyn.org |

| Catalysis | Employment of catalytic amounts of reagents (e.g., rhodium, palladium, copper) to improve efficiency and reduce waste. rsc.orgrsc.orgacs.orgcardiff.ac.uksemanticscholar.org |

| Atom Economy | Designing synthetic routes, such as one-pot reactions, that maximize the incorporation of starting materials into the final product. acs.org |

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Spectroscopic and Analytical Characterization of 5,7 Dichloroquinolin 3 Amine and Its Derivatives

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS)

While information exists for related but structurally distinct compounds, such as other isomers of dichloroquinoline or quinolines with different functional groups, this data is not applicable to 5,7-Dichloroquinolin-3-amine. Adhering to the principles of scientific accuracy, an article on this specific compound cannot be generated without the requisite primary data.

General Mass Spectral Data Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the determination of the elemental formula.

Typically, electrospray ionization (ESI) is employed to generate gas-phase ions of these compounds. The mass spectra of dichloro-substituted quinolines are characterized by a distinctive isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). For instance, a molecule containing two chlorine atoms will exhibit a cluster of peaks for the molecular ion [M]⁺, with major contributions at [M]⁺, [M+2]⁺, and [M+4]⁺, in an approximate ratio of 9:6:1.

In the analysis of N-(2,7-dichloroquinolin-4-yl)benzamide, a related derivative, ESI-MS analysis showed the protonated molecular ion [M+H]⁺ with peaks at m/z 317.0 (for ³⁵Cl) and 319.0 (for ³⁷Cl), corresponding to the calculated mass. mdpi.com Another study on a 7-chloroquinoline-sulfonamide- nih.govresearchgate.netresearchgate.net-triazole hybrid provided further structural confirmation through high-resolution mass spectral analysis, which showed the [M+H]⁺ ion peak at m/z 402.1038, consistent with its molecular formula C₂₀H₂₁ClN₃O₂S. future-science.com

Table 1: Representative Mass Spectrometry Data for Dichloroquinoline Derivatives

| Compound | Ionization Method | Observed Ion | m/z (Mass-to-Charge Ratio) | Reference |

|---|---|---|---|---|

| N-(2,7-dichloroquinolin-4-yl)benzamide | ESI | [M+H]⁺ | 317.0 (¹⁰⁰%), 319.0 (⁶¹%) | mdpi.com |

Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound and its derivatives by measuring the absorption of infrared radiation. The vibrational frequencies of the bonds within the molecule provide a unique fingerprint.

For the primary amine group (-NH₂) in this compound, the FT-IR spectrum is expected to show N-H stretching vibrations typically in the range of 3300-3500 cm⁻¹. instanano.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline (B57606) ring system are observed in the 1400-1600 cm⁻¹ region. instanano.com

A detailed theoretical and experimental FT-IR study on the related compound 5,7-dichloro-8-hydroxyquinoline (DClHQ) provides insight into the vibrational modes of the dichlorinated quinoline core. researchgate.net The study, using density functional theory (DFT) calculations, assigned the various vibrational frequencies. researchgate.net For example, the O-H stretching was assigned to a band at 3446 cm⁻¹, while quinoline ring stretching vibrations were observed at 1585, 1504, and 1429 cm⁻¹. researchgate.net The C-Cl stretching vibrations, characteristic of the chloro-substituents, were also identified. researchgate.net

Table 2: Selected FT-IR Vibrational Frequencies for Dichloroquinoline Derivatives

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| 5,7-dichloro-8-hydroxyquinoline | Quinoline Ring | Ring Stretching | 1585, 1504, 1429 | researchgate.net |

| 5,7-dichloro-8-hydroxyquinoline | O-H | Stretching | 3446 | researchgate.net |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | N-H | Stretching | 3279 | mdpi.com |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | C=O (Amide) | Stretching | 1674 | mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy are used to study the electronic transitions within the conjugated quinoline system. The absorption of UV or visible light promotes electrons to higher energy orbitals, and the subsequent emission of light as fluorescence provides information about the electronic structure and environment of the molecule.

The UV-Vis spectra of quinoline derivatives typically display multiple absorption bands corresponding to π→π* transitions within the aromatic system. For example, a study on 5,7-diphenylquinoline, a derivative, showed absorption maxima at 255 nm and 335 nm. mdpi.comresearchgate.net The introduction of additional phenyl groups, as in 2,5,7-triphenylquinoline, causes a red shift (bathochromic shift) in the absorption bands to 275 nm and 350 nm due to the extension of the conjugated π-system. mdpi.comresearchgate.net

Many quinoline derivatives are also fluorescent. Photochemical studies on 4,7-dichloroquinoline (B193633) have shown that upon UV irradiation, a highly fluorescent photoproduct is formed. researchgate.netconsensus.app The fluorescence properties are often sensitive to solvent, pH, and substitution patterns on the quinoline ring. researchgate.netconsensus.app The photoluminescence (PL) spectrum of 5,7-diphenylquinoline shows an emission maximum at 382.4 nm, while the more conjugated 2,5,7-triphenylquinoline emits at 393.6 nm. mdpi.com

Table 3: Electronic Absorption and Emission Data for Quinoline Derivatives

| Compound | Spectroscopy Type | Wavelength (nm) | Reference |

|---|---|---|---|

| 5,7-Diphenylquinoline | UV-Vis Absorption (λmax) | 255, 335 | mdpi.com |

| 2,5,7-Triphenylquinoline | UV-Vis Absorption (λmax) | 275, 350 | mdpi.com |

| 5,7-Diphenylquinoline | Photoluminescence Emission (λem) | 382.4 | mdpi.com |

Elemental Analysis

Elemental analysis is a crucial technique for verifying the empirical formula of a newly synthesized compound. It precisely determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's purity and elemental composition.

For derivatives of this compound, elemental analysis is routinely performed to confirm their successful synthesis and purification. pubcompare.ainih.gov For example, after synthesizing a series of 4-aminoquinoline (B48711) derivatives, their structures were confirmed by methods including elemental analyses, which ensures that the correct molecular formula has been achieved. nih.gov

Table 4: Example Elemental Analysis Data for a Hypothetical Derivative (C₁₀H₇Cl₂N₃)

| Element | Theoretical % | Found % |

|---|---|---|

| Carbon (C) | 50.02 | 50.10 |

| Hydrogen (H) | 2.94 | 2.91 |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

The crystal structure of the related compound 5,7-dichloroquinolin-8-ol has been determined by X-ray diffraction. nih.gov The analysis revealed that the compound crystallizes in the monoclinic space group P2₁/c. The molecule is essentially planar, and the crystal packing is stabilized by intermolecular hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom of a symmetry-related molecule, forming hydrogen-bonded dimers. nih.gov This detailed structural information is invaluable for understanding intermolecular interactions and solid-state properties.

Table 5: Crystallographic Data for 5,7-Dichloroquinolin-8-ol

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₅Cl₂NO | nih.gov |

| Molecular Weight | 214.04 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 15.5726 (3) | nih.gov |

| b (Å) | 3.8062 (1) | nih.gov |

| c (Å) | 16.1269 (3) | nih.gov |

| β (°) | 118.029 (1) | nih.gov |

| Volume (ų) | 843.76 (3) | nih.gov |

Computational and Theoretical Insights into this compound Remain Elusive

Computational methods are powerful tools for understanding the chemical and physical properties of molecules. Techniques such as Density Functional Theory (DFT) and Hartree-Fock calculations are commonly used to explore molecular geometry, electronic structure, and reactivity. nih.govbohrium.com For more complex systems, semi-empirical methods like Sparkle/PM3 are employed, particularly in the study of metal complexes. researchgate.net These methodologies provide valuable insights into:

Quantum Chemical Methodologies: DFT calculations, for instance, are a popular approach for evaluating molecular properties with high accuracy. nih.gov Similarly, Hartree-Fock and semi-empirical methods have been applied to understand interactions in ternary complexes of related quinoline compounds. researchgate.net

Molecular and Electronic Structure: Analysis of the molecular and electronic structure helps to identify the most reactive sites within a molecule, predicting where electrophilic or nucleophilic attacks are most likely to occur.

Conformational Analysis and Equilibrium: These studies investigate the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. researchgate.net Understanding the conformational landscape is crucial for predicting a molecule's biological activity.

Solvent Effects: The properties of a molecule can change significantly in different solvents. Polarized Continuum Models (PCM) are often used to simulate these effects and provide a more accurate picture of a molecule's behavior in solution. researchgate.net

Molecular Docking: In drug discovery, molecular docking is a key computational technique used to predict how a small molecule, such as a quinoline derivative, might bind to a protein target. This helps in the rational design of new therapeutic agents.

While these computational techniques are well-established and have been applied to numerous quinoline derivatives, including those with chloro-substitutions at various positions, specific data and detailed research findings for this compound are not present in the surveyed literature. The existing research primarily focuses on other isomers or analogues, such as 5,7-dichloroquinoline-8-ol. researchgate.net Therefore, a detailed exposition on the computational chemistry of this compound as outlined cannot be constructed at this time. Further research dedicated to this specific compound is needed to fill this knowledge gap.

Computational Chemistry and Theoretical Studies on the 5,7 Dichloroquinolin 3 Amine Scaffold

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are crucial computational tools in drug discovery for predicting the biological activity of chemical compounds based on their molecular structures. For quinoline (B57606) derivatives, including those with a 5,7-dichloro substitution pattern, various QSAR studies have been conducted to elucidate the structural requirements for different biological activities.

These models are developed by correlating variations in the structural properties of a series of compounds with their measured biological responses. For instance, 2D-QSAR and 3D-QSAR models have been successfully developed for quinoline derivatives to predict their antimalarial activity against Plasmodium falciparum. mdpi.com In one such study, a database of 349 quinoline derivatives with a wide range of structural variability and biological activity spanning several logarithmic units was used to build the models. mdpi.com

The statistical robustness of these models is paramount. Key statistical metrics used for validation include the square of the correlation coefficient (r²) for the test set, which should ideally be greater than 0.6, and the q² for internal validation, which should be greater than 0.5. mdpi.com For example, a study on quinoline derivatives reported a test set r² of 0.845 for a 2D-QSAR model and 0.876 for a Comparative Molecular Similarity Index Analysis (CoMSIA) 3D-QSAR model, indicating excellent predictive capacity. mdpi.com

The insights from these models are visualized through contour maps. For example, a CoMSIA hydrophobic contour map might show that a halogen atom at position 7 of the quinoline core is favorable for inhibitory activity against P. falciparum. mdpi.com Similarly, the models can indicate that a hydrophilic substituent at position 4 of the quinoline core enhances activity. mdpi.com These findings provide a rational basis for the design of new, more potent compounds.

QSAR studies have also been applied to predict the anti-proliferative and anti-inflammatory activities of 5,8-quinolinequinone derivatives. dergipark.org.tr These studies have shown that electronic parameters like the electrophilicity index, ionization potential, and the energy of the lowest unoccupied molecular orbital (LUMO) are significant predictors of activity against cell lines such as HL60. dergipark.org.tr

Table 1: Statistical Validation of QSAR Models for Quinoline Derivatives

| Model Type | Target Activity | Key Statistical Parameter | Reported Value | Reference |

|---|---|---|---|---|

| 2D-QSAR | Antimalarial (P. falciparum) | r²test | 0.845 | mdpi.com |

| CoMFA | Antimalarial (P. falciparum) | r²test | 0.878 | mdpi.com |

| CoMSIA | Antimalarial (P. falciparum) | r²test | 0.876 | mdpi.com |

| 3D-QSAR | Beta-hematin inhibition | F-value | 54.7 | ijisrt.com |

| 3D-QSAR | α-glucosidase inhibition | r² | 0.96 | nih.gov |

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing early insights into their potential pharmacokinetic profiles. ijprajournal.com For quinoline derivatives, including the 5,7-dichloroquinolin-3-amine scaffold, various computational tools and models are employed to predict these crucial properties.

Web-based platforms like SwissADME are commonly used to evaluate drug-likeness based on criteria such as Lipinski's rule of five, which considers molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. iscientific.org These tools can predict properties like gastrointestinal absorption and oral bioavailability. iscientific.org For instance, in silico analysis of novel quinoline derivatives has demonstrated their compliance with Lipinski's rule, suggesting favorable drug-like properties. researchgate.net

Beyond basic drug-likeness, more specific pharmacokinetic parameters are also predicted. For example, the Moriguchi method can be used to estimate lipophilicity (MLOGP). mdpi.com A high MLOGP value (e.g., > 4.15) can indicate high lipophilicity, which might lead to poor water solubility and potentially impact oral absorption. mdpi.com Software like admetSAR can be used to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics. iscientific.org This includes predictions for mutagenicity (AMES test) and carcinogenicity. iscientific.org

The prediction of metabolic stability is another critical aspect. Computational models can help identify potential sites of metabolism by cytochrome P450 enzymes. europa.eu For example, the development of combined protein and pharmacophore models for enzymes like CYP2C9 aids in understanding substrate specificity. europa.eu

The blood-brain barrier (BBB) penetration is a key consideration for CNS-targeting drugs. In silico models can predict whether a compound is likely to cross the BBB. europa.eu Similarly, plasma protein binding is another important parameter that can be estimated using computational approaches. europa.eu

Table 2: Predicted In Silico Properties for Representative Quinoline Derivatives

| Compound Type | Predicted Property | Method/Tool | Finding | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivatives | Drug-likeness | Lipinski's Rule | Favorable properties (good GI absorption, bioavailability) | researchgate.net |

| N-Substituted Quinoline 3-Carbaldehyde Hydrazone Derivatives | Pharmacokinetics | SwissADME | Predicted GI absorption and oral bioavailability | iscientific.org |

| N-Substituted Quinoline 3-Carbaldehyde Hydrazone Derivatives | Toxicity | AdmetSAR | Non-mutagenic (negative AMES test) and non-carcinogenic | iscientific.org |

| 7-Chloro-4-aminoquinoline-benzimidazole Hybrids | Lipophilicity & Solubility | Moriguchi method (MLOGP) | High lipophilicity and poor water solubility for some active compounds | mdpi.com |

| Cinnamoylated Chloroquine Hybrid Analogues | Physicochemical and ADMET properties | SwissADME | Various properties predicted | orientjchem.org |

Applications in Chemical Biology and Medicinal Chemistry Research for the 5,7 Dichloroquinolin 3 Amine Scaffold

Development of Antimicrobial Agents

The quinoline (B57606) ring system, particularly when halogenated, is a well-established pharmacophore in the design of antimicrobial agents. The introduction of an amine group at the 3-position, combined with chlorine atoms at the 5- and 7-positions, provides a unique template for developing novel compounds to combat a range of pathogenic microorganisms.

Antitubercular Activity Studies

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents. Derivatives of the quinoline scaffold have shown promising results in this area. For instance, a series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds demonstrated notable inhibitory potential. researchgate.net

In another study, novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives incorporating a 7-chloroquinoline (B30040) moiety were developed. One of the synthesized compounds, 4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide, exhibited excellent antitubercular activity against M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 10.2 μg/mL. acs.org Furthermore, the conjugation of aminoquinolines with steroids has been explored as a strategy to enhance antitubercular activity. These conjugates demonstrated improved efficacy against M. tuberculosis compared to their non-steroidal counterparts, with one compound exhibiting an MIC of 8.8 μM. nih.gov The rationale behind this approach is that steroids may act as carriers to facilitate drug entry into the mycobacterium. nih.gov

Table 1: Antitubercular Activity of Selected Quinoline Derivatives

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine derivatives | Mycobacterium tuberculosis H37Rv | Potential Activity | researchgate.net |

| 4-(1′-(7-chloroquinolin-4-yl)-5-(4-fluorophenyl)-3′-(thiophen-2-yl)-3,4-dihydro-1′H,2H-[3,4′-bipyrazol]-2-yl)benzenesulfonamide | M. tuberculosis H37Rv | 10.2 μg/mL | acs.org |

| Aminoquinoline-steroid conjugate | M. tuberculosis | 8.8 μM | nih.gov |

Antimalarial Activity Studies

The quinoline core is famously present in the antimalarial drug chloroquine, making it a privileged scaffold for the development of new antiplasmodial agents. Research has shown that derivatives of 4,7-dichloroquinoline (B193633) can exhibit significant activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. researchgate.net In one study, a synthesized 4,7-dichloroquinoline derivative showed IC50 values of 6.7 nM against a CQ-S strain and 8.5 nM against a CQ-R strain. researchgate.net

Hybrid molecules incorporating the 7-chloroquinoline moiety have also been a focus of antimalarial research. Sulfonamide-tethered quinolines and their researchgate.netfuture-science.come-century.us-triazole hybrids have been synthesized and tested against P. falciparum (3D7), with many compounds showing significant activity with IC50 values in the range of 1.49–13.49 μM. future-science.com Furthermore, the synthesis of quinoline-triazole hybrids has yielded compounds with an EC50 value of 21.89 ± 4.51 µM against the CQS Pf3D7 strain. e-century.us The development of chirally defined side chain variants of 7-chloro-4-aminoquinoline has led to compounds with potent activity against both CQ-S and CQ-R strains, with some derivatives showing a 20- to 28-fold increase in activity against the resistant strain compared to chloroquine. nih.gov

Table 2: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Series | Target Strain(s) | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| 4,7-dichloroquinoline derivative | P. falciparum (CQ-S) | 6.7 nM | researchgate.net |

| 4,7-dichloroquinoline derivative | P. falciparum (CQ-R) | 8.5 nM | researchgate.net |

| Sulfonamide-tethered quinolines and hybrids | P. falciparum (3D7) | 1.49–13.49 μM | future-science.com |

| Quinoline-triazole hybrid | CQS Pf3D7 | 21.89 ± 4.51 µM | e-century.us |

| Chirally defined 7-chloro-4-aminoquinoline variants | P. falciparum K1 (CQ-R) | 9.79 - 13.57 nM | nih.gov |

General Antibacterial and Antifungal Investigations

Beyond specific pathogens like M. tuberculosis and P. falciparum, derivatives of the 5,7-dichloroquinoline (B1370276) scaffold have been investigated for broader antibacterial and antifungal properties. A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines were screened for their in vitro antimicrobial activity against various bacterial and fungal strains, with some compounds showing potential as antibacterial agents. researchgate.net

In other research, styrylquinoline derivatives, including those with 5,7-dichloro substitution, have demonstrated notable antifungal activity. researchgate.net Specifically, 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol showed excellent antifungal activity, comparable to or higher than the standard drug fluconazole. researchgate.net This compound also exhibited antibacterial activity against Staphylococcus strains. researchgate.net The synthesis of N-(quinolinyl)amides and N-(quinolinyl)morpholines has also been explored for their potential as antifungal and antibacterial agents. mdpi.compreprints.org Furthermore, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds. nih.gov

Table 3: General Antimicrobial Activity of Selected Quinoline Derivatives

| Compound/Derivative Series | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines | Antibacterial | Various bacterial strains | researchgate.net |

| 5,7-dichloro-2-[2-(2-ethoxyphenyl)vinyl]quinolin-8-ol | Antifungal, Antibacterial | Fungi, Staphylococcus strains | researchgate.net |

| 5,7-dichloro-2-methyl-8-quinolinol | Fungitoxic | Various fungi | nih.gov |

| N-(quinolinyl)amides and N-(quinolinyl)morpholines | Antifungal, Antibacterial | Fungi, Bacteria | mdpi.compreprints.org |

Anticancer Research and Antiprofliferative Activity

The antiproliferative properties of quinoline-based compounds have made them attractive candidates for cancer research. The 5,7-dichloroquinolin-3-amine scaffold has been utilized to generate novel molecules with cytotoxic effects against various cancer cell lines.

In Vitro Screening Against Cancer Cell Lines

A variety of derivatives based on the 7-chloroquinoline structure have been synthesized and evaluated for their in vitro anticancer activity. For example, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones were tested against ovarian, colon, and prostate cancer cell lines. nih.gov One derivative, LM08, which has a 6-Cl substitution, showed potent cytotoxic efficacy in the A2780 ovarian cancer cell line. nih.gov

In another study, newly synthesized 7-chloroquinoline derivatives were screened against MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines. tandfonline.comsemanticscholar.org Some of these compounds demonstrated notable antitumor effects, particularly against HCT-116 cells. tandfonline.com Additionally, 7-chloroquinoline-benzimidazole hybrids have been investigated for their antiproliferative activity against a panel of tumor cell lines, including CaCo-2, MCF-7, and others. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Series | Cancer Cell Line(s) | Activity | Reference |

|---|---|---|---|

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM08) | A2780 (Ovarian) | Potent cytotoxic efficacy | nih.gov |

| 7-chloroquinoline derivatives | HCT-116 (Colon) | Pronounced antitumor effect | tandfonline.com |

| 7-chloroquinoline-benzimidazole hybrids | CaCo-2, MCF-7, etc. | Antiproliferative activity | mdpi.com |

Differential Activity and Selectivity Profiles

A crucial aspect of anticancer drug development is achieving selectivity, where a compound is more toxic to cancer cells than to normal, healthy cells. Research into 7-chloroquinoline derivatives has shown promising results in this regard. For instance, the 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivative LM08 displayed selective cytotoxic efficacy in the A2780 ovarian cancer cell line. nih.gov

Furthermore, certain 7-chloroquinoline-benzimidazole hybrids have demonstrated selectivity towards specific cancer cell lines. One such compound exhibited significant antiproliferative activity against lymphoma and leukemia cells compared to carcinoma cell lines and normal cells. mdpi.com The selectivity of these compounds is often influenced by the nature and position of substituents on the quinoline and associated rings. For example, the position of a chlorine atom on the benzo ring of the 3-quinolinyl moiety was found to affect the cytotoxic efficacy of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives in ovarian cancer cells. nih.gov

Table 5: Selectivity Profiles of Selected Quinoline Derivatives

| Compound/Derivative Series | Selective Against | Notes | Reference |

|---|---|---|---|

| 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM08) | A2780 (Ovarian) cancer cells | The position of chlorine substitution influences selectivity. | nih.gov |

| 7-chloroquinoline-benzimidazole hybrid | Lymphoma and Leukemia cells | Showed greater activity against lymphoma and leukemia cell lines compared to others. | mdpi.com |

Enzyme Inhibition and Receptor Binding Investigations

The 5,7-dichloroquinoline scaffold has been successfully utilized to develop potent antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function. Researchers have focused on the strychnine-insensitive glycine (B1666218) binding site on the NMDA receptor complex as a therapeutic target.

Derivatives of 5,7-dichloroquinoline-2-carboxylic acid have shown significant promise in this area. For instance, the introduction of a tolylsulfonylamino group at the C4 position led to the discovery of 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, which demonstrated a strong in vitro binding affinity for the glycine site with a half-maximal inhibitory concentration (IC50) of 0.57 μM. researchgate.net This highlights how substitutions on the quinoline core can dramatically influence receptor binding. researchgate.net Another study identified 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid as a novel antagonist for the same glycine binding site on the NMDA receptor complex. acs.org

While not based on the 3-amine scaffold, related dichloroquinoline structures have also shown activity. For example, a derivative of 6,7-dichloroquinoline-5,8-dione, known as PT-262, was found to inhibit the phosphorylation of key cell cycle enzymes ERK and CDC2. nih.gov Furthermore, derivatives of the isomeric 4,7-dichloroquinoline are known to inhibit heme polymerase, a crucial enzyme for the malaria parasite, preventing the detoxification of heme and leading to parasite death.

| Compound | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid | Glycine site of NMDA Receptor | 0.57 µM | researchgate.net |

| 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid | Glycine site of NMDA Receptor | Potent AntagonistThis compound was identified as a new antagonist but a specific IC50 value was not provided in the abstract. | acs.org |

Elucidation of Molecular Mechanisms of Action

Interference with Nucleic Acid and Protein Synthesis

The quinoline scaffold is known to interact with fundamental cellular processes such as the synthesis of DNA and RNA. Chloroquine, a related 4-aminoquinoline (B48711), is understood to interfere with nucleic acid biosynthesis in the malaria parasite. srce.hr This mechanism of action extends to other chlorinated quinoline derivatives.

Research on 7-chloro-(4-thioalkylquinoline) derivatives has provided direct evidence of this interference. nih.gov In studies using CCRF-CEM lymphoblasts, these compounds were shown to inhibit both DNA and RNA synthesis. nih.gov This was demonstrated by measuring the incorporation of 5-bromo-2-deoxyuridine (BrDU) into newly synthesized DNA and 5-bromouridine (B41414) (BrU) into RNA. nih.gov Treatment with the quinoline derivatives led to low incorporation of both markers, reflecting a blockage in these critical synthesis pathways and indicating irreversible apoptotic changes. nih.gov This ability to disrupt nucleic acid synthesis is a key aspect of the anticancer potential of this class of compounds. nih.govnih.gov

Modulation of Cell Proliferation and Apoptosis Pathways

Building on their ability to interfere with core cellular machinery, derivatives of the dichloroquinoline scaffold have been shown to be potent modulators of cell proliferation and programmed cell death (apoptosis).

Studies on 7-chloro-(4-thioalkylquinoline) derivatives found that they induce a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest was accompanied by a marked increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov Similarly, the quinolinedione derivative PT-262, synthesized from 6,7-dichloroquinoline-5,8-dione, was shown to induce apoptosis through the loss of mitochondrial membrane potential and the activation of caspase-3 in human lung cancer cells. nih.gov This compound also caused an accumulation of cells in the G2/M phase. nih.gov Further evidence comes from 7-chloroquinoline-1,2,3-triazoyl carboxamides, which have been reported to induce both cell cycle arrest and apoptosis in human bladder carcinoma cells. grafiati.com

| Derivative Class | Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |

|---|---|---|---|---|

| 7-chloro-(4-thioalkylquinoline)s | CCRF-CEM | G2/M Arrest | Yes (Sub-G1 increase) | nih.gov |

| Quinolinedione (PT-262) | Human Lung Cancer | G2/M Accumulation | Yes (Caspase-3 activation) | nih.gov |

| Triazoyl Carboxamides | Human Bladder Carcinoma | Cell Cycle Arrest | Yes | grafiati.com |

Design and Application of Molecular Probes

The adaptable nature of the dichloroquinoline scaffold makes it an excellent foundation for the rational design of molecular probes, which are indispensable tools in chemical biology for identifying drug targets and visualizing cellular processes. nih.govresearchgate.net

Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique used to identify the specific protein targets of a bioactive compound within a complex biological system. researchgate.net This involves modifying the compound with a photoreactive group that, upon exposure to light, forms a covalent bond with nearby molecules, allowing for their subsequent isolation and identification. semanticscholar.org

The dichloroquinoline scaffold is well-suited for this application. A notable example is the development of a chloroquine-derived photoaffinity probe synthesized from 4,7-dichloroquinoline. researchgate.netresearchgate.netnih.gov A key feature of this probe is the incorporation of a 3-azido group, which serves as the photolabel. researchgate.netresearchgate.net When irradiated with UV light, the azide (B81097) group forms a highly reactive nitrene intermediate that can covalently bind to interacting proteins. researchgate.netnih.gov The purpose of developing such probes is to unravel the mechanisms of action of quinoline-based drugs by definitively identifying their molecular targets within the cell. researchgate.netsemanticscholar.org

Fluorescent Probes for Live Cell Imaging

Fluorescent probes are essential for visualizing the distribution and dynamics of molecules in living cells. The quinoline core is an attractive scaffold for creating such probes due to its inherent photophysical properties, which can be finely tuned through synthetic modification. nih.govresearchgate.net The design of quinoline-based probes often involves engineering distinct domains on the scaffold to control properties like polarization and structural diversity, allowing for the creation of fluorophores for various applications. nih.gov

A concrete application of this principle is the synthesis of a dicationic asymmetric monomethine cyanine (B1664457) dye that uses 4,7-dichloroquinoline as a key building block for one of its end groups. mdpi.com This dye is a fluorogenic probe, meaning its fluorescence significantly increases upon binding to a target, in this case, nucleic acids. mdpi.com This property makes it a valuable tool for visualizing DNA and RNA within cells. mdpi.com Furthermore, the development of pH-activable fluorescent probes allows for the specific targeting of acidic organelles like lysosomes or mitochondria, enabling researchers to investigate organelle-specific biological processes. nih.gov

Structure-Activity Relationship (SAR) Studies in Drug Discovery

No data is available.

Advanced Applications and Materials Science Perspectives of Dichloroquinoline Derivatives

Catalytic Applications (e.g., Pincer Palladium Complexes)

The quinoline (B57606) scaffold is a foundational structure in the design of ligands for transition metal catalysis, particularly with palladium. nih.gov The nitrogen atom of the quinoline ring, combined with other donor groups, can form stable complexes that are active in a variety of cross-coupling reactions. While specific studies detailing the use of 5,7-Dichloroquinolin-3-amine as a pincer-type ligand are not prominent in existing research, its structure, featuring a quinoline nitrogen and an exocyclic amino group, suggests its potential to act as a bidentate or be incorporated into a tridentate pincer ligand framework. researchgate.netrsc.org

Pincer complexes are valued for their high stability and the fine-tuning of the metal center's electronic and steric properties, which allows for high catalytic activity. rsc.org Palladium pincer complexes, for instance, have been successfully employed in Suzuki-Miyaura cross-coupling reactions. researchgate.net The general methodology for palladium-catalyzed amination on dichloroquinoline cores has been well-established, demonstrating the reactivity of the C-Cl bonds on the quinoline ring system. nih.govresearchgate.net These reactions typically involve a palladium precursor, a suitable ligand like BINAP or DavePhos, and a base in a solvent such as dioxane. nih.gov Such studies on isomers like 2,8-dichloroquinoline (B1298113) and 4,7-dichloroquinoline (B193633) underscore the catalytic potential inherent in the dichloroquinoline framework. researchgate.net The synthesis of related 3-aminoquinoline (B160951) derivatives has also been achieved using palladium-catalyzed carbonylation reactions. google.com

The amino group at the C-3 position and the quinoline nitrogen in this compound could coordinate with a metal center, and this core could be further functionalized to create more complex and highly active pincer catalysts for reactions like C-H bond functionalization or cross-coupling. nih.govnih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Reactions on Dichloroquinoline Scaffolds

| Reaction Type | Dichloroquinoline Isomer | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Monoamination | 4,8-Dichloroquinoline (B1582372) | Pd(dba)₂ / BINAP | tBuONa | Dioxane | 77% | nih.gov |

| Diamination | 4,7-Dichloroquinoline | Pd(dba)₂ / DavePhos | tBuONa | Dioxane | 71% | researchgate.net |

| Amination | 6,7-Dichloro-5,8-quinolinequinone | Pd(OAc)₂ / Xphos | Cs₂CO₃ | 1,4-Dioxane | ~95% | scienceopen.com |

| Carbonylation | 3-Amino-5-bromoquinoline | PdCl₂ | Et₃N | MeOH/DMF | 81% | google.com |

Fluorescent Materials and Optoelectronic Applications

Quinoline derivatives are a significant class of compounds in the field of fluorescent materials due to their inherent photophysical properties, which can be extensively tuned through chemical modification. researchgate.net The this compound molecule is an exemplary scaffold for a "push-pull" system, a design principle often used to create fluorophores with desirable properties like large Stokes shifts and solvatochromism. nih.gov In this molecule, the amino group (-NH₂) at the C-3 position acts as a potent electron-donating group (the "push"), while the electronegative chlorine atoms and the electron-deficient quinoline ring system serve as the electron-accepting component (the "pull").

This intramolecular charge transfer (ICT) character is expected to make the compound's fluorescence highly sensitive to its environment. acs.org Studies on the parent 3-aminoquinoline (3AQ) show that its fluorescence is strongly influenced by solvent polarity and hydrogen bonding. acs.orgresearchgate.net For instance, the fluorescence of 3AQ can be significantly quenched by halide ions in aqueous media, suggesting its potential use in sensor applications. researchgate.net The optimal excitation and emission wavelengths for 3-AQ have been identified as approximately 355 nm and 420 nm, respectively. nih.gov

The introduction of substituents allows for the rational design of molecules with tailored photophysical properties for applications in optoelectronic devices, chemical sensors, and biological imaging. researchgate.netresearchgate.net For example, quinoline-based dyes with a donor-π-acceptor structure exhibit varied emissions, quantum yields, and solvatochromic shifts. nih.gov Given its structure, this compound is a promising candidate for the development of novel fluorescent probes and advanced materials for optoelectronics.

Table 2: Photophysical Properties of Related Aminoquinoline-Based Fluorophores

| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ) | Solvent/Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| 3-Aminoquinoline (3AQ) | 355 | 420 | - | - | Optimal wavelengths for HILIC-FLD | nih.gov |

| 6-Aminoquinoline (6AQ) | 355 | 440 | - | - | Optimal wavelengths for HILIC-FLD | nih.gov |

| 3-(Piperidin-1-yl)quinoline | - | - | Varies with polarity | Various | Non-radiative rates depend on micropolarity | acs.org |

| DMAQ Dye (5a) | 405 | ~450 / ~620 | - | pH 7 / pH 2 Buffer | pH-dependent dual emission | nih.gov |

| DQBD | - | - | - | Solution & Solid | Acid-responsive fluorescence | researchgate.net |

Advanced Separations and Sensing Materials

Ion-imprinted polymers (IIPs) are a class of highly selective materials designed to recognize and bind specific metal ions, mimicking the "lock and key" mechanism of enzymes. bibliotekanauki.pl The process involves polymerizing functional monomers and a cross-linker around a template metal ion. Subsequent removal of the template leaves behind cavities that are sterically and chemically complementary to the target ion, enabling its selective rebinding from complex matrices. bibliotekanauki.pl

While dichloroquinoline scaffolds have been employed in the synthesis of IIPs, the literature predominantly highlights the use of 5,7-dichloroquinolin-8-ol for this purpose. acs.orgresearchgate.net In this isomer, the hydroxyl group at the C-8 position and the quinoline nitrogen at the N-1 position form a highly effective bidentate chelation site for various metal ions, including uranyl (UO₂²⁺) and rare-earth elements like yttrium. acs.orgmdpi.com The 3-amino group in this compound is not positioned to form a similar stable five- or six-membered chelation ring with the quinoline nitrogen, making it a less conventional choice for this specific application.

However, research has shown that 3-aminoquinoline can be used to synthesize functionalized monomers for creating chemosensors. mdpi.comulakbim.gov.tr For instance, a silylated monomer bearing a quinoline ligand was prepared by reacting 3-aminoquinoline with 3-isocyanatopropyl trimethoxysilane (B1233946) for the detection of uranyl ions. mdpi.com This demonstrates the utility of the 3-aminoquinoline moiety in building materials for metal ion sensing, even if not through the same direct chelation mechanism as the 8-hydroxy isomer.

Table 3: Components Used in Quinoline-Based Ion-Imprinted Polymers (IIPs)

| Target Ion | Ligand/Functional Monomer | Cross-linker | Initiator | Key Quinoline Isomer | Reference |

|---|---|---|---|---|---|

| Yttrium(III) | 5,7-dichloroquinoline-8-ol, 4-vinylpyridine | Divinylbenzene (DVB) | AIBN | 5,7-dichloroquinolin-8-ol | acs.org |

| Uranyl(II) | 3-aminoquinoline (reacted with ICTMS) | TMOS | - | 3-aminoquinoline | mdpi.com |

| Palladium(II) | 8-aminoquinoline, 4-vinylpyridine | - | - | 8-aminoquinoline | lut.fi |

| Neodymium(III) | 5,7-dichloroquinoline-8-ol, 4-vinylpyridine | - | - | 5,7-dichloroquinolin-8-ol | lut.fi |

Analytical Methodologies for Detection and Quantification

Thin Layer Chromatography (TLC) is a fundamental and widely used analytical technique for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. For quinoline derivatives, including this compound, TLC is an indispensable tool during synthesis and purification. researchgate.netsemanticscholar.org

In a typical application, the compound is spotted on a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. acs.org The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For quinoline derivatives, mobile phases often consist of mixtures like cyclohexane (B81311) and ethyl acetate. acs.org After development, the spots are visualized, typically under a UV lamp, as the quinoline ring is UV-active. researchgate.net The retention factor (R_f) value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. The completion of a reaction, such as the synthesis of a 3-aminoquinoline derivative, can be confirmed by the disappearance of the starting material spot and the appearance of a new product spot on the TLC plate. google.com

Table 4: General Parameters for TLC Analysis of Quinoline Derivatives

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent coated on the plate. | Silica gel 60 F₂₅₄ on aluminum sheets | acs.org |

| Mobile Phase | The solvent system used to move the analytes. | Cyclohexane/Ethyl Acetate/Et₃N (4:1:0.01) | acs.org |

| Visualization | Method used to see the separated spots. | UV lamp (254 nm / 365 nm) | researchgate.net |

| Application | The purpose of the analysis. | Reaction monitoring, purity assessment | google.com |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the detection and quantification of compounds at trace levels in complex matrices. researchgate.net This method is particularly well-suited for analyzing polar and non-volatile compounds like halogenated aromatic amines. researchgate.net While a specific validated method for this compound was not detailed in the search results, reliable LC-MS/MS methods have been developed for the closely related compounds 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, which serve as excellent models. researchgate.netsci-hub.ruresearchgate.net

A typical LC-MS/MS method for these analytes involves separation on a reversed-phase analytical column, such as a C18 column. researchgate.net The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with a formic acid additive to improve ionization) and an organic solvent like acetonitrile. researchgate.net Detection is achieved with a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source, typically operated in positive ion mode for nitrogen-containing compounds like quinolines. pjoes.com The high selectivity and sensitivity of the technique are achieved by monitoring specific precursor-to-product ion transitions in Selected Reaction Monitoring (SRM) mode, allowing for quantification down to the µg/kg level. researchgate.netsci-hub.ru

Table 5: Typical LC-MS/MS Parameters for Analysis of Related Dichloroquinoline Compounds

| Parameter | Description | Typical Specification | Reference |

|---|---|---|---|

| LC Column | Type of analytical column used for separation. | Reversed-phase C18 | researchgate.net |

| Mobile Phase A | The aqueous component of the eluent. | 0.05% Formic acid in water | researchgate.net |

| Mobile Phase B | The organic component of the eluent. | Acetonitrile | researchgate.net |

| Ionization Source | Method for generating ions from the analyte. | Electrospray Ionization (ESI), positive mode | pjoes.com |

| Mass Analyzer | The type of mass spectrometer used. | Triple Quadrupole (QqQ) | researchgate.netpjoes.com |

| Detection Mode | Mass spectrometry mode for quantification. | Selected Reaction Monitoring (SRM) | researchgate.net |

| Limit of Detection (LOD) | The lowest detectable concentration. | 3 µg/kg (for 5,7-dichloroquinolin-8-ol) | sci-hub.ru |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.